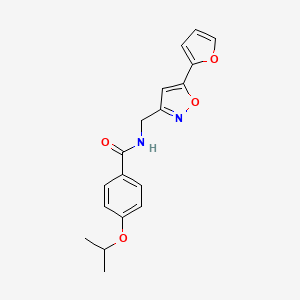

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide

Description

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide is a synthetic small molecule featuring a benzamide core substituted with an isopropoxy group at the para position. The isoxazole ring is appended with a furan-2-yl moiety at the 5-position and a methylene-linked benzamide group at the 3-position. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in medicinal chemistry for targeting enzymes or receptors.

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-12(2)23-15-7-5-13(6-8-15)18(21)19-11-14-10-17(24-20-14)16-4-3-9-22-16/h3-10,12H,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGDRBGSPPQSRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. For instance, 5-(furan-2-yl)isoxazole can be prepared by reacting furan-2-carbaldehyde oxime with an appropriate dipolarophile under mild conditions.

Benzamide Formation: The benzamide moiety is introduced by reacting 4-isopropoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the isoxazole derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The isoxazole ring can be reduced to form corresponding amines.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the isopropoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation over palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the isopropoxy group.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amino derivatives of the isoxazole ring.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function.

Comparison with Similar Compounds

1,3,4-Oxadiazoles (LMM5 and LMM11)

- Key Features :

- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.

- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.

- Comparison: Both LMM11 and the target compound incorporate a furan-2-yl group, but LMM11 uses a 1,3,4-oxadiazole ring instead of an isoxazole. Activity: LMM5 and LMM11 exhibit antifungal activity against Candida albicans via thioredoxin reductase inhibition . The target compound’s isoxazole core may confer distinct binding interactions compared to oxadiazoles.

Ethyl Benzoate Derivatives (I-6230, I-6273, I-6373)

- Key Features: Examples include I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) .

- Comparison: These compounds share an isoxazole ring but differ in substitution patterns (methylisoxazolyl vs. furan-isoxazolyl). The target compound’s benzamide group replaces the ethyl benzoate ester, which may enhance metabolic stability by avoiding ester hydrolysis.

Pyrazolo-Pyrimidinyl Benzamide (Example 53)

- Key Features: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide .

- Comparison: Both compounds feature an N-isopropylbenzamide moiety, but Example 53 includes a pyrazolo-pyrimidine core instead of isoxazole. The fluorinated chromenone group in Example 53 suggests kinase or topoisomerase inhibition, whereas the target compound’s furan-isoxazole system may target oxidoreductases.

Ranitidine-Related Compounds

- Key Features: Ranitidine derivatives include furan-2-ylmethyl and nitroacetamide groups (e.g., N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide) .

- Comparison: Both share furan moieties, but ranitidine analogs focus on H₂ receptor antagonism, while the target compound lacks the dimethylamino and nitroacetamide groups critical for gastric acid suppression.

Key Insights

- Heterocyclic Core : The isoxazole ring in the target compound may offer different electronic and steric properties compared to oxadiazoles (LMM11) or pyrazolo-pyrimidines (Example 53), influencing target selectivity.

- Biological Implications: While LMM11 and related oxadiazoles show antifungal activity, the target compound’s furan-isoxazole system could be optimized for novel targets, such as cytochrome P450 enzymes or microbial proteases.

Biological Activity

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide is a synthetic compound belonging to the class of isoxazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research. This article aims to provide a detailed overview of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide is CHNO, with a molecular weight of 350.4 g/mol. The compound features a furan ring and an isoxazole moiety, which are known for their diverse biological properties.

Synthesis

The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide typically involves the formation of the isoxazole ring through cycloaddition reactions, followed by substitution reactions to introduce the furan and benzamide components. The final product is obtained through amide coupling reactions, which can be optimized for yield and purity .

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. In particular, N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide has shown promising activity against various bacterial strains and fungi. For instance, a study reported that certain isoxazole derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria as well as Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 7.81 to 250 µg/mL .

Anti-inflammatory and Analgesic Effects

Isoxazole compounds have been studied for their anti-inflammatory effects. N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide may possess similar properties due to its structural characteristics. Isoxazole derivatives are known to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

The anticancer activity of isoxazole derivatives has been a focal point in recent studies. Preliminary investigations suggest that N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further research is required to elucidate the specific pathways involved.

Toxicity Assessment

Toxicity studies are crucial for evaluating the safety profile of new compounds. A study assessing the toxicity of related compounds on zebrafish embryos indicated that certain isoxazole derivatives exhibited low toxicity levels, with lethal concentrations (LC50) values suggesting a safe profile for further development . The LC50 value for N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide remains to be thoroughly investigated.

Case Studies

- Antimicrobial Efficacy : A series of experiments conducted on various bacterial strains demonstrated that compounds similar to N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide exhibited significant antimicrobial activity compared to standard antibiotics .

- Anti-inflammatory Studies : In vitro assays have shown that isoxazole derivatives can inhibit pro-inflammatory cytokine production in macrophages, suggesting their potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound | Structure | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|---|

| N-(3-furan-2-yl)-1H-pyrazole | Structure | Moderate | Yes | Yes |

| 5-methylisoxazole | Structure | High | Yes | Moderate |

| 4-isopropoxy-N-(p-tolyl)isoxazol | Structure | High | Moderate | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.